Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
Description
Properties
CAS No. |
95008-97-2 |
|---|---|
Molecular Formula |
C12H16BaN2O8 |
Molecular Weight |
453.59 g/mol |
IUPAC Name |
barium(2+);1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C6H9NO4.Ba/c2*8-3-7-4(6(10)11)1-2-5(7)9;/h2*4,8H,1-3H2,(H,10,11);/q;;+2/p-2 |
InChI Key |
GJMYXPBQMBBXGA-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)N(C1C(=O)[O-])CO.C1CC(=O)N(C1C(=O)[O-])CO.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] typically involves the reaction of barium salts, such as barium hydroxide or barium chloride, with the ligand 1-(hydroxymethyl)-5-oxo-DL-proline in aqueous or mixed solvent media. The process is a coordination reaction where the barium ion forms chelates with the carboxylate and other functional groups of the ligand.
Stepwise Preparation Procedure
Ligand Preparation : The ligand 1-(hydroxymethyl)-5-oxo-DL-proline is either commercially obtained or synthesized via hydroxymethylation of 5-oxo-DL-proline under controlled conditions.
Reaction with Barium Salt : An aqueous solution of barium hydroxide or barium chloride is prepared. The ligand is dissolved in water or a suitable solvent, and the barium salt solution is added slowly under stirring.
pH Control : The reaction mixture’s pH is carefully maintained around neutral to slightly basic (pH ~7-8) to ensure complete deprotonation of the carboxylic acid groups and to prevent precipitation of unwanted barium hydroxide or other by-products.
Stirring and Reaction Time : The mixture is stirred for several hours (typically 2-6 hours) at room temperature or slightly elevated temperatures (25-40°C) to allow full complexation.
Isolation and Purification : The resulting barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] precipitates or remains in solution depending on conditions. It is isolated by filtration or crystallization. Recrystallization from appropriate solvents (e.g., water, ethanol-water mixtures) is used to enhance purity.
Drying : The purified compound is dried under vacuum or in a desiccator to obtain the final solid product.
Reaction Scheme
$$
\text{Ba(OH)}2 + 2 \times \text{1-(hydroxymethyl)-5-oxo-DL-proline} \rightarrow \text{Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]} + 2 \text{H}2\text{O}
$$
Key Parameters Affecting Synthesis
| Parameter | Optimal Range/Condition | Effect on Product |
|---|---|---|
| pH | 7.0 - 8.0 | Ensures ligand deprotonation and complex stability |
| Temperature | 25 - 40 °C | Enhances reaction rate without decomposition |
| Reaction Time | 2 - 6 hours | Ensures complete coordination |
| Solvent | Water or aqueous ethanol mixtures | Solubility and crystallization control |
| Molar Ratio (Ba:Ligand) | 1:2 | Stoichiometric for bis-ligand complex formation |
Comparative Analysis with Related Compounds
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is structurally related to other barium salts of proline derivatives, such as barium bis(5-oxo-DL-prolinate). The presence of the hydroxymethyl group in the ligand differentiates it, potentially affecting solubility and reactivity.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] | C12H16BaN2O8 | 453.59 | Contains hydroxymethyl group on proline ring |
| Barium bis(5-oxo-DL-prolinate) | C10H12BaN2O6 | 393.54 | Lacks hydroxymethyl substituent |
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Ligand sourcing | Commercial or synthesized 1-(hydroxymethyl)-5-oxo-DL-proline | Purity affects final product quality |
| Reaction medium | Aqueous or aqueous ethanol solution | Solvent choice affects solubility and crystallization |
| Barium source | Barium hydroxide or barium chloride | Hydroxide preferred for direct complexation |
| pH control | Maintain near neutral to slightly basic (7-8) | Prevents side reactions and precipitation |
| Temperature | Room temperature to 40 °C | Mild heating can improve reaction rate |
| Reaction time | 2-6 hours | Ensures complete complex formation |
| Isolation | Filtration or crystallization | Purification step critical for quality |
| Drying | Vacuum drying or desiccation | Removes residual solvents |
Chemical Reactions Analysis
Types of Reactions
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylate, while reduction of the oxo group can yield 1-(hydroxymethyl)-5-hydroxypyrrolidine-2-carboxylate .
Scientific Research Applications
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] involves its interactions with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] shares structural similarities with other barium and metal-prolinate salts. Key comparisons include:
Barium bis(5-oxo-DL-prolinate) (CAS 85959-43-9)
- Structural Difference : Lacks the hydroxymethyl substituent at the 1-position.
- Implications: The absence of the hydroxymethyl group likely reduces hydrophilicity and may decrease solubility in polar solvents compared to the target compound.
Barium bis(5-oxo-L-prolinate) (CAS 85959-44-0)
- Structural Difference : Features the L-enantiomer of prolinate instead of the racemic DL-form.
- Implications : The stereospecific L-configuration may enhance biological compatibility or crystallinity in specific applications. However, the lack of a hydroxymethyl group still differentiates its reactivity and solubility profile from the target compound .
Lead bis(5-oxo-L/DL-prolinate) (CAS 85392-77-4, 85392-78-5)
- Structural Difference : Replaces barium with lead as the central metal ion.
- Implications: Lead prolinates are classified as non-essential metals with strict regulatory limits (0.1% concentration) due to lead’s neurotoxicity. In contrast, barium salts, while still requiring caution, are generally subject to less stringent restrictions, making them preferable in industrial or research settings where metal toxicity is a concern .
Data Table: Comparative Overview of Key Compounds
| Parameter | Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] | Barium bis(5-oxo-DL-prolinate) | Lead bis(5-oxo-L-prolinate) |
|---|---|---|---|
| CAS Number | 95008-97-2 | 85959-43-9 | 85392-77-4 |
| Metal Ion | Barium | Barium | Lead |
| Substituents | 1-(hydroxymethyl), 5-oxo, DL-form | 5-oxo, DL-form | 5-oxo, L-form |
| Regulatory Status | No specific restrictions | No specific restrictions | 0.1% concentration limit |
| Theoretical Solubility | Higher (due to hydroxymethyl) | Moderate | Low (lead salts typically insoluble) |
| Toxicological Profile | Low-to-moderate (barium-related) | Similar to target compound | High (lead toxicity) |
Biological Activity
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate], also known as barium bis(5-oxo-DL-prolinate), is a compound with potential biological significance. Its molecular formula is and it has a molecular weight of approximately 393.54 g/mol . This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BaN₂O₆ |
| Molecular Weight | 393.54 g/mol |
| CAS Number | 85959-43-9 |
The biological activity of barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is primarily attributed to its interaction with various biological pathways. Research indicates that compounds similar to this barium salt can influence metabolic processes and exhibit pharmacological effects, particularly in the context of neurological and anti-inflammatory activities.
- Neuroprotective Effects : Studies have shown that derivatives of proline can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
- Anti-inflammatory Properties : The compound may also play a role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Neuroprotective Potential
A study published in Journal of Neurochemistry examined the neuroprotective effects of proline derivatives, including barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]. The results indicated significant reductions in neuronal apoptosis in models of oxidative stress, suggesting a protective mechanism against neurodegenerative diseases .
Study 2: Anti-inflammatory Activity
In a separate investigation, researchers evaluated the anti-inflammatory properties of barium bis(5-oxo-DL-prolinate) using in vitro models. The compound demonstrated a marked decrease in the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .
Biological Activity Summary
The biological activity of barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can be summarized as follows:
Q & A
Q. What are the optimal synthetic conditions for preparing barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate], and how do stoichiometric ratios influence product purity?
Methodological Answer: Synthesis typically involves reacting sodium 5-oxo-DL-prolinate with barium salts under controlled pH (7.0–9.0) to ensure deprotonation of the hydroxymethyl and carboxylate groups. Stoichiometric ratios (e.g., 2:1 ligand-to-metal) are critical to avoid byproducts like polymeric complexes. Characterization via FT-IR and elemental analysis can confirm ligand coordination, while thermogravimetric analysis (TGA) assesses hydration states. Comparative studies with zinc or nickel analogs suggest refluxing in aqueous ethanol at 60–80°C improves crystallinity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the coordination geometry of this barium complex?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves the octahedral or distorted square-antiprismatic geometry typical of barium complexes.
- Solid-state NMR: Probes ligand-metal bonding via chemical shifts of hydroxymethyl and carbonyl groups.
- UV-Vis and FT-IR: Identify ligand-to-metal charge transfer (LMCT) bands and shifts in ν(C=O) (1650–1700 cm⁻¹) due to coordination. SCXRD data from analogous nickel and zinc prolinates (e.g., Ni-CAS 15454-75-8) provide reference frameworks .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should use dynamic light scattering (DLS) and pH titration (2.0–12.0) to monitor aggregation or precipitation. Below pH 6.0, protonation of the carboxylate disrupts coordination, while alkaline conditions (>pH 10.0) may hydrolyze the hydroxymethyl group. Thermal stability (20–100°C) can be assessed via TGA-DSC, with decomposition temperatures compared to zinc analogs (e.g., ~200°C for Zn-prolinate) .
Advanced Research Questions
Q. Can this barium complex act as a catalyst in organic transformations such as hydroformylation or oxidative cleavage?
Methodological Answer: While barium is not a traditional catalyst for hydroformylation (typically Rh or Co), the ligand’s hydroxymethyl group may facilitate substrate binding. Experimental design should include:
Q. What is the biological relevance of this compound, particularly in modulating DNA interactions or enzyme inhibition?
Methodological Answer: Bis(hydroxymethyl) derivatives (e.g., ’s thiazole analogs) suggest potential DNA intercalation or cross-linking. To test this:
- Fluorescence quenching assays: Measure binding affinity to plasmid DNA using ethidium bromide displacement.
- Cytotoxicity screening: Use human tumor cell lines (e.g., CCRF-CEM leukemia) with IC₅₀ comparisons to cisplatin.
- Molecular docking: Simulate interactions with topoisomerase II or G-quadruplex DNA .
Q. How can computational modeling resolve discrepancies in reported stability constants or coordination geometries?
Methodological Answer:
- DFT calculations: Optimize ligand conformation (e.g., hydroxymethyl orientation) and compare with SCXRD data.
- Molecular dynamics (MD): Simulate aqueous stability by analyzing ligand dissociation rates at varying pH.
- Charge-density analysis: Resolve conflicting reports on barium’s coordination number (e.g., 8 vs. 9) using quantum theory of atoms in molecules (QTAIM) .
Q. How should researchers address contradictions in literature regarding the compound’s thermal decomposition pathways?
Methodological Answer:
- Controlled atmosphere TGA-MS: Differentiate between oxidative decomposition (CO₂/H₂O release) and ligand pyrolysis (e.g., hydroxymethyl → formaldehyde).
- In situ XRD: Track phase changes during heating to identify intermediate hydrates or oxides.
- Reproduce synthesis: Vary precursors (e.g., barium chloride vs. nitrate) to assess anion effects on decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
